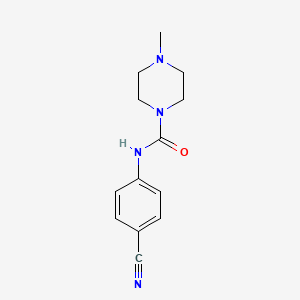![molecular formula C13H18N2OS B7475257 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular formula of C13H18N2O2S and a molecular weight of 274.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine has been shown to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and alleviate the symptoms of depression and anxiety. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine in lab experiments include its potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which can be used to investigate the pathogenesis of neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine. These include investigating its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are also needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity. Additionally, the development of novel derivatives of this compound with improved potency and selectivity is an area of ongoing research.
Synthesemethoden
The synthesis of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine involves the reaction of 4-(methylsulfanyl)benzoyl chloride with N-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBKQLAICRGQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)


